molecular formula C23H24N2O4S B4057182 2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

Cat. No.: B4057182
M. Wt: 424.5 g/mol
InChI Key: JUPCHQZZSZDELU-UHFFFAOYSA-N
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Description

2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of adamantyl, thiazole, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through the reaction of adamantyl-substituted thioamide with α-haloketone, followed by cyclization. The isoindole moiety can be introduced via a condensation reaction with dimethoxyphthalic anhydride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The isoindole moiety may contribute to the compound’s binding affinity to DNA or proteins, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is unique due to the combination of its structural components, which confer distinct chemical and biological properties. The presence of both the adamantyl and thiazole groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-28-16-4-3-15-18(19(16)29-2)21(27)25(20(15)26)22-24-17(11-30-22)23-8-12-5-13(9-23)7-14(6-12)10-23/h3-4,11-14H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPCHQZZSZDELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=NC(=CS3)C45CC6CC(C4)CC(C6)C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

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